molecular formula C15H16N2OS B5721534 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

Cat. No. B5721534
M. Wt: 272.4 g/mol
InChI Key: RLUJKGBVRWUJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as AMPTQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities. In

Scientific Research Applications

3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. One of the major applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of cancer research. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of neuroscience. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.

Mechanism of Action

The exact mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not yet fully understood. However, studies have suggested that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In cancer cells, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In addition, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes and proteins, such as topoisomerase II and tubulin. In the field of neuroscience, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potent biological activity. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and neurotransmitter modulation. In addition, the synthesis method of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is relatively straightforward and can be carried out using commercially available reagents.
However, there are also some limitations to using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the potency of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can also be a limitation, as high concentrations of the compound may lead to nonspecific effects.

Future Directions

There are several future directions for research on 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, particularly in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone.
Another potential direction for research is to explore the potential applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in other scientific research fields, such as neuroscience and immunology. This could help to identify new therapeutic targets and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in these fields.
Overall, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.

Synthesis Methods

3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-3-formylquinazolinone with allyl magnesium bromide to obtain 2-allyl-3-formylquinazolinone. This intermediate is then reacted with 2-methyl-2-propenyl thiol in the presence of a base to yield 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. The overall yield of this synthesis method is around 40%.

properties

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-4-9-17-14(18)12-7-5-6-8-13(12)16-15(17)19-10-11(2)3/h4-8H,1-2,9-10H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUJKGBVRWUJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

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